(2S,3R)-2-amino-3-methylpentan-1-ol
Beschreibung
(2S,3R)-2-Amino-3-methylpentan-1-ol is a chiral amino alcohol characterized by a pentanol backbone with an amino group at the C2 position and a methyl substituent at the C3 position. This compound is structurally related to derivatives of branched-chain amino acids (e.g., leucine, isoleucine), which often serve as precursors for pharmaceuticals, fragrances, or chiral ligands in asymmetric synthesis .
Eigenschaften
Molekularformel |
C6H15NO |
|---|---|
Molekulargewicht |
117.19 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-3-methylpentan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
VTQHAQXFSHDMHT-PHDIDXHHSA-N |
Isomerische SMILES |
CC[C@@H](C)[C@@H](CO)N |
Kanonische SMILES |
CCC(C)C(CO)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis via Protected Amino Acid Derivatives
One well-documented approach uses Boc-L-serine methyl ester as a starting material, followed by protection, Grignard addition, and subsequent functional group transformations to yield (2S,3R)-2-amino-3-methylpentan-1-ol.
Step 1: Protection of Hydroxy and Amino Groups
Boc-L-serine methyl ester is protected using 2,2-dimethoxypropane and BF3·Et2O in dichloromethane at 0 °C, yielding a protected intermediate after stirring at room temperature for 3 hours. This step ensures selective reactivity in subsequent transformations.Step 2: Grignard Reaction
The protected intermediate is reacted with a Grignard reagent (1.0 M solution) in the presence of cerium (III) chloride in tetrahydrofuran (THF) at −78 °C. This step introduces the methyl group stereoselectively, forming the key carbon skeleton.Step 3: Burgess Dehydration
The intermediate undergoes Burgess reagent-mediated dehydration in anhydrous toluene at 80 °C for 30 minutes, facilitating formation of the desired amino alcohol framework.Step 4: Deprotection and Purification
The reaction mixture is neutralized, extracted, and purified by silica gel column chromatography using a mixture of ethyl acetate, methanol, and dichloromethane with triethylamine saturation to afford (2S,3R)-2-amino-3-methylpentan-1-ol as a colorless oil with yields up to 98%.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Protection | 2,2-dimethoxypropane, BF3·Et2O, DCM | 0 °C to 25 °C | 3 h | - | Formation of protected intermediate |
| Grignard Addition | Grignard reagent, CeCl3, THF | −78 °C to RT | 0.5 h | - | Stereoselective methylation |
| Dehydration | Burgess reagent, toluene | 80 °C | 0.5 h | 61–91 | Formation of amino alcohol skeleton |
| Purification | Silica gel chromatography | RT | - | 98 | High purity product |
Alternative Synthetic Routes
Other synthetic routes involve sulfonamide intermediates derived from the reaction of S-isoleucinol with sulfonyl chlorides in the presence of triethylamine and dichloromethane at low temperatures (0 °C), followed by gradual warming to room temperature. The crude product is purified by recrystallization from ethyl acetate-hexane mixtures, yielding sulfonamide derivatives that can be further transformed into the target amino alcohol.
| Reaction | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfonamide formation | 4-chloro-3-nitro-benzenesulfonyl chloride, triethylamine, CH2Cl2 | 0 °C to 25 °C, 16 h | 64 | Intermediate for further synthesis |
Analytical Data and Purification
The final (2S,3R)-2-amino-3-methylpentan-1-ol product is typically characterized by nuclear magnetic resonance (NMR) spectroscopy, confirming the stereochemistry and purity. Purification steps using silica gel chromatography with specific solvent systems (e.g., 3% triethylamine in ethyl acetate and 10% methanol in dichloromethane) are critical for isolating the compound with high enantiomeric excess and yield.
Summary Table of Preparation Methods
Analyse Chemischer Reaktionen
Types of Reactions: (2S,3R)-2-amino-3-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halides or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2S,3R)-2-amino-3-methylpentan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its ability to introduce chirality into a molecule makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity.
Medicine: (2S,3R)-2-amino-3-methylpentan-1-ol is a precursor in the synthesis of various drugs. Its derivatives are explored for their potential therapeutic effects, including antiviral and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the manufacture of specialty chemicals.
Wirkmechanismus
The mechanism of action of (2S,3R)-2-amino-3-methylpentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Configuration | Key Substituent |
|---|---|---|---|---|---|
| (2S,3R)-2-Amino-3-methylpentan-1-ol | Not Provided | C6H15NO | ~117.19 | 2S,3R | C3-Methyl |
| (2R,3R)-2-Amino-3-methylpentan-1-ol | 133736-94-4 | C6H15NO | ~117.19 | 2R,3R | C3-Methyl |
| (2R)-2-Amino-3-methylpentan-1-ol | 326588-55-0 | C6H15NO | 117.19 | 2R | C3-Methyl |
| (2S)-2-Amino-3-cyclohexylpropan-1-ol | 131288-67-0 | C9H19NO | 157.25 | 2S | C3-Cyclohexyl |
| (S)-(+)-Isoleucinol | 24629-25-2 | C6H15NO | ~117.19 | S-configuration | C3-sec-Butyl |
Research Findings and Implications
Stereochemical Influence : The (2S,3R) configuration of the target compound may confer distinct optical properties and enantioselectivity compared to its (2R,3R) and (2R) counterparts. Such differences are critical in asymmetric synthesis but require experimental validation .
Substituent Effects: The cyclohexyl group in (2S)-2-amino-3-cyclohexylpropan-1-ol enhances lipophilicity, making it less water-soluble than the methyl-substituted target compound .
Q & A
Basic: What are the common synthetic routes for (2S,3R)-2-amino-3-methylpentan-1-ol, and how are stereochemical outcomes controlled?
Methodological Answer:
The synthesis typically involves multi-step strategies to establish stereochemistry. A common approach is reductive amination of a ketone precursor (e.g., 3-methylpentan-3-one) using a chiral amine source. For example, stereoselective reduction of an imine intermediate with catalysts like (R)- or (S)-BINAP-ligated transition metals ensures enantiomeric control . Alternatively, nucleophilic substitution of epoxides (e.g., ethylene oxide) with 3-methylpentan-2-amine under basic conditions can yield the target compound, though stereochemical purity requires chiral chromatography or enzymatic resolution .
Advanced: How does stereochemistry at C2 and C3 influence reaction kinetics in oxidation studies of this compound?
Methodological Answer:
The (2S,3R) configuration impacts electron distribution and steric hindrance, altering oxidation rates. For instance, oxidation with KMnO₄ in acidic media preferentially targets the tertiary alcohol, forming a ketone. The stereochemistry at C3 slows reaction kinetics due to hindered access to the hydroxyl group, as observed in comparative studies with (2R,3S) analogs. Kinetic data (e.g., rate constants derived from HPLC monitoring) and computational modeling (DFT calculations) are critical for validating these effects .
Basic: What analytical techniques are recommended for confirming the enantiomeric purity of (2S,3R)-2-amino-3-methylpentan-1-ol?
Methodological Answer:
Chiral HPLC using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases is standard. NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers via distinct splitting patterns in the ¹H NMR spectrum . Polarimetry and X-ray crystallography (for single crystals) provide additional validation .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent). To address this:
- Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) to assess context-dependent activity.
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm mechanisms.
- Validate purity via LC-MS to rule out impurities (e.g., diastereomers) as confounding factors .
Basic: What safety protocols are essential when handling (2S,3R)-2-amino-3-methylpentan-1-ol in laboratory settings?
Methodological Answer:
- Use P95 respirators and nitrile gloves to prevent inhalation/skin contact, as amino alcohols can cause irritation .
- Store in inert atmospheres (argon) at 2–8°C to prevent oxidation.
- Neutralize waste with dilute acetic acid before disposal .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?
Methodological Answer:
- Modify the methyl group at C3 : Replace with bulkier substituents (e.g., isopropyl) to enhance steric hindrance and selectivity.
- Introduce fluorination at C1 : Trifluoromethyl groups improve metabolic stability and binding affinity, as seen in analogs like (2S)-2-amino-3,3,3-trifluoropropan-1-ol .
- Assay design : Use kinetic assays (e.g., stopped-flow spectroscopy) to measure inhibition constants (Kᵢ) and identify key interactions .
Basic: What are the key challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
Methodological Answer:
- Catalyst leaching : Heterogeneous catalysts (e.g., immobilized Ru-BINAP) reduce enantiomer dilution during large-batch reactions.
- Temperature control : Exothermic steps (e.g., epoxide ring-opening) require jacketed reactors to maintain ≤25°C and prevent racemization .
Advanced: How do solvent polarity and proticity affect the compound’s stability in long-term storage?
Methodological Answer:
- Polar aprotic solvents (DMF, DMSO) : Stabilize via hydrogen bonding with the hydroxyl group but may accelerate degradation at >40°C.
- Protic solvents (MeOH, EtOH) : Induce partial solvolysis; stability studies (via accelerated aging at 40°C/75% RH) show <5% degradation over 6 months in anhydrous ethanol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
